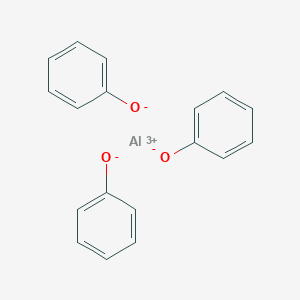

Aluminum phenoxide

Cat. No. B078509

Key on ui cas rn:

15086-27-8

M. Wt: 306.3 g/mol

InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US04870215

Procedure details

In a reactor was placed 19364 parts (206 moles) of phenol. The reactor was flushed with nitrogen and while stirring 114 parts (1 moles) of triethyl aluminum were added. The reactor was sealed and the mixture was reacted for 30 minutes to form aluminum triphenoxide. Then heat was applied while pumping isobutylene into the reactor. As the reaction became exothermic cooling was applied to hold the temperature in the range of 115°-125° C. Total isobutylene feed was 24282 parts over a 45 minute period. The maximum pressure was about 300 psig. Stirring was continued at about 115° C. as isobutylene reaction continued causing the pressure to drop to 105 psig over a 11/2 hour period. Analysis by GC showed the phenol content at this time to be 0.7 wt percent.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Al:10](CC)CC)C>>[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3:10] |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

206 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)[Al](CC)CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a reactor was placed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was flushed with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor was sealed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was reacted for 30 minutes

|

|

Duration

|

30 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[O-]C1=CC=CC=C1.[Al+3]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |